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Compound of Interest

Compound Name: Alk5-IN-29

Cat. No.: B12395674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Alk5-IN-
29, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document details the

scientific background, discovery, synthesis process, and biological evaluation of this

compound, presenting key data and experimental protocols for the scientific community.

Introduction to ALK5 and Its Role in Disease
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta

Receptor 1 (TGF-βR1), is a crucial serine/threonine kinase receptor in the TGF-β signaling

pathway. This pathway is fundamental in regulating a wide array of cellular processes,

including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-

β/ALK5 signaling cascade has been implicated in the pathogenesis of numerous diseases,

notably in promoting tumor growth and metastasis in various cancers and in the progression of

fibrotic diseases. Consequently, the development of small molecule inhibitors targeting ALK5

has emerged as a promising therapeutic strategy.

The Discovery of Alk5-IN-29
Alk5-IN-29 is a potent and selective inhibitor of ALK5. Its discovery is detailed in the patent

document WO2022126133A1, which describes a series of compounds designed to inhibit

ALK5 for the treatment of proliferative diseases such as cancer.[1] Alk5-IN-29 emerged from a
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focused drug discovery program aimed at identifying novel chemotypes with high affinity and

selectivity for the ALK5 kinase domain.

Chemical Structure
The definitive chemical structure of Alk5-IN-29 is outlined in the patent literature. It is identified

by the CAS number 2785430-85-3.

Quantitative Biological Data
The biological activity of Alk5-IN-29 has been characterized through a series of in vitro assays

to determine its potency and selectivity as an ALK5 inhibitor. The key quantitative data are

summarized in the table below.

Parameter Value Assay Type Reference

ALK5 IC50 ≤ 10 nM Kinase Activity Assay WO2022126133A1

ALK2 IC50 ≤ 10 nM Kinase Activity Assay WO2022126133A1

TGF-βRI Inhibition

(Cellular)
≤ 100 nM

TGF-β Induced SMAD

Signaling Assay
WO2022126133A1

Signaling Pathway and Mechanism of Action
Alk5-IN-29 functions by competitively inhibiting the ATP-binding site of the ALK5 kinase

domain. This prevents the phosphorylation of downstream signaling molecules, primarily

SMAD2 and SMAD3, thereby blocking the transduction of TGF-β signals. The canonical TGF-

β/ALK5 signaling pathway is depicted in the diagram below.
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Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of Alk5-IN-29.

Synthesis of Alk5-IN-29
The chemical synthesis of Alk5-IN-29 is described in patent WO2022126133A1.[1] The

synthesis involves a multi-step process, which is outlined in the workflow diagram below. The

detailed experimental protocols for each step are provided in the subsequent section.
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Caption: A generalized workflow for the synthesis of Alk5-IN-29.
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Detailed Experimental Protocols
The following are representative protocols based on standard methodologies in the field for the

synthesis and evaluation of ALK5 inhibitors, as would be expected for a compound like Alk5-
IN-29. The specific details for Alk5-IN-29 are found within the patent WO2022126133A1.[1]

General Synthetic Chemistry Protocol (Illustrative)
Step 1: Synthesis of a Key Intermediate (e.g., via Suzuki Coupling) A mixture of a halo-

substituted heterocyclic precursor (1.0 eq), a boronic acid or ester derivative (1.2 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a

solvent system like 1,4-dioxane/water (4:1) is degassed and heated under an inert atmosphere

(e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, as monitored by TLC or

LC-MS, the reaction mixture is cooled to room temperature, diluted with an organic solvent

(e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is

purified by column chromatography on silica gel to yield the coupled intermediate.

Step 2: Final Functionalization and Salt Formation The key intermediate from the previous step

is subjected to further chemical modifications, such as N-alkylation or amidation, to introduce

the final desired functional groups. The product from this step is then purified, and if required,

treated with a suitable acid (e.g., HCl in ether or methanolic HCl) to form the corresponding

pharmaceutically acceptable salt. The final product's identity and purity are confirmed by ¹H

NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro ALK5 Kinase Activity Assay Protocol
The inhibitory activity of Alk5-IN-29 against the ALK5 kinase is determined using a biochemical

assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a

radiometric assay.

Reagents and Materials: Recombinant human ALK5 enzyme, biotinylated substrate peptide,

ATP, kinase reaction buffer (e.g., HEPES, MgCl₂, DTT), and detection reagents (e.g.,

europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

Procedure: a. The inhibitor (Alk5-IN-29) is serially diluted in DMSO and then further diluted

in kinase reaction buffer. b. The ALK5 enzyme is added to the wells of a microtiter plate
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containing the diluted inhibitor. c. The kinase reaction is initiated by the addition of a mixture

of the biotinylated substrate and ATP. d. The reaction is allowed to proceed at room

temperature for a specified time (e.g., 60 minutes). e. The reaction is stopped by the addition

of EDTA. f. The detection reagents are added, and the plate is incubated to allow for the

binding of the antibody to the phosphorylated substrate. g. The TR-FRET signal is measured

using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The

IC50 value is determined by fitting the concentration-response data to a four-parameter

logistic equation.

Cell-Based TGF-β Induced SMAD Signaling Assay
Protocol
This assay evaluates the ability of Alk5-IN-29 to inhibit the TGF-β signaling pathway in a

cellular context.

Cell Line: A suitable cell line, such as HaCaT keratinocytes or A549 lung carcinoma cells,

which are responsive to TGF-β, is used. These cells may be engineered to express a

reporter gene (e.g., luciferase) under the control of a SMAD-responsive promoter element.

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The

cells are then pre-incubated with various concentrations of Alk5-IN-29 for 1-2 hours. c. TGF-

β1 is added to the wells to stimulate the signaling pathway, and the cells are incubated for a

further 16-24 hours. d. For reporter gene assays, the cells are lysed, and the luciferase

activity is measured using a luminometer. e. Alternatively, for direct measurement of SMAD

phosphorylation, the cells are lysed, and the levels of phosphorylated SMAD2/3 are

determined by Western blotting or an immunoassay (e.g., ELISA).

Data Analysis: The percentage of inhibition of TGF-β-induced signaling is calculated for each

concentration of the inhibitor. The IC50 value is determined from the resulting dose-response

curve.

Conclusion
Alk5-IN-29 is a novel and potent small molecule inhibitor of ALK5 with significant potential for

the treatment of diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. This
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technical guide has provided a comprehensive overview of its discovery, synthesis, and

biological characterization, based on the available patent literature. The detailed protocols and

quantitative data presented herein are intended to support further research and development

efforts in this important therapeutic area. Researchers are encouraged to consult the primary

patent documentation for complete and specific details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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